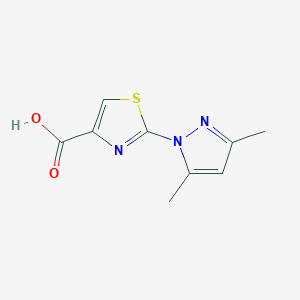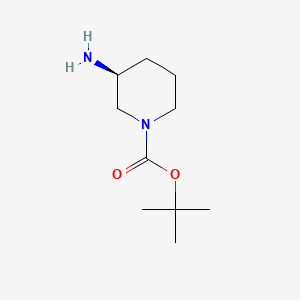
3,5-Dichloro-1,2,4-thiadiazole
概要
説明
3,5-Dichloro-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
科学的研究の応用
3,5-Dichloro-1,2,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of enzyme inhibitors, anti-inflammatory agents, and potential anticancer drugs.
Agriculture: The compound is used in the synthesis of herbicides and insecticides.
Materials Science: It is employed in the development of organic conductors and other advanced materials.
Safety and Hazards
3,5-Dichloro-1,2,4-thiadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Therefore, future research could focus on exploring cytotoxic compounds within the category of 1,3,4-thiadiazole derivatives .
作用機序
Target of Action
It’s worth noting that 1,2,5-thiadiazole derivatives, which 3,5-dichloro-1,2,4-thiadiazole is a part of, are known to be potent and selective ligands at human 5-ht1a receptors .
Mode of Action
It has been observed that this compound can react with different arylboronic acids under different suzuki-miyaura coupling conditions . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that 1,2,5-thiadiazole derivatives have been found to disrupt processes related to dna replication . This suggests that this compound may have a similar effect on biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
It’s worth noting that 1,2,5-thiadiazole derivatives have been found to inhibit replication of both bacterial and cancer cells . This suggests that this compound may have a similar effect.
Action Environment
It’s worth noting that the compound is slightly soluble in water , which suggests that its action may be influenced by the presence of water in its environment.
生化学分析
Biochemical Properties
3,5-Dichloro-1,2,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is a critical mediator in inflammatory processes . Additionally, this compound binds to human muscarinic receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic properties against several cancer cell lines, including human melanoma, hepatocellular carcinoma, glioma, epidermoid carcinoma, and prostatic adenocarcinoma . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of iNOS by binding to its active site, thereby reducing the production of nitric oxide . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can cause sustained inhibition of cellular functions, particularly in cancer cells, leading to prolonged cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichloro-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with phosphorus oxychloride, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of cyanogen chloride with sulfur dichloride in the presence of a catalytic amount of chloride ion . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production and minimize environmental impact .
化学反応の分析
Types of Reactions
3,5-Dichloro-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: It reacts with arylboronic acids under Suzuki-Miyaura coupling conditions to form 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles depending on the temperature.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported in the literature.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
類似化合物との比較
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Another chlorinated thiadiazole with applications in nitrification inhibition and as a building block for β-adrenergic blocking agents.
1,3,4-Thiadiazole Derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
3,5-Dichloro-1,2,4-thiadiazole is unique due to its specific substitution pattern and the resulting chemical reactivity. Its ability to undergo selective substitution reactions and its role as a scaffold in medicinal chemistry distinguish it from other thiadiazole derivatives .
特性
IUPAC Name |
3,5-dichloro-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2S/c3-1-5-2(4)7-6-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHPOVLEQUFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369347 | |
| Record name | 3,5-dichloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2254-88-8 | |
| Record name | 3,5-dichloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichloro-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3,5-Dichloro-1,2,4-thiadiazole in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. [] This compound readily reacts with arylboronic acids under varying conditions. At room temperature, it undergoes selective monosubstitution to yield 5-aryl-3-chloro-1,2,4-thiadiazoles. At elevated temperatures (toluene reflux), disubstitution occurs, producing 3,5-diaryl-1,2,4-thiadiazoles. This sequential coupling allows for the synthesis of diverse 1,2,4-thiadiazole derivatives with different aryl substituents, broadening the scope for developing novel compounds with potentially valuable properties. []
Q2: Beyond its use in organic synthesis, what other research applications does this compound have?
A2: this compound plays a crucial role in generating and studying highly reactive chemical species. Photolysis studies utilizing matrix isolation techniques with this compound have provided evidence for the existence of novel pseudohalides like chloronitrile sulfide (ClCNS). [] This demonstrates the compound's utility in advancing our understanding of fundamental chemical principles and exploring new reactive intermediates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)








![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)



